molecular formula C9H11NO2S B2706590 3-(Cyclopropylsulfonyl)aniline CAS No. 893602-57-8

3-(Cyclopropylsulfonyl)aniline

Cat. No.: B2706590
CAS No.: 893602-57-8
M. Wt: 197.25
InChI Key: STPYCWFQVXRWEW-UHFFFAOYSA-N
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Description

3-(Cyclopropylsulfonyl)aniline (CID 83853062) is a sulfonamide-substituted aniline derivative with the molecular formula C₉H₁₁NO₂S. Its structure features a cyclopropylsulfonyl group (-SO₂-C₃H₅) attached to the meta position of an aniline ring, as indicated by its SMILES notation: C1CC1S(=O)(=O)C2=CC=CC(=C2)N . The cyclopropyl group introduces steric bulk and unique electronic properties due to its strained three-membered ring. This compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors and heterocyclic scaffolds, as evidenced by its inclusion in patent applications for complex pharmacophores (e.g., imidazo-pyrrolo-pyrazine derivatives) .

Properties

IUPAC Name

3-cyclopropylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPYCWFQVXRWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893602-57-8
Record name 3-(cyclopropanesulfonyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylsulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the direct sulfonylation of aniline using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of photoredox catalysis has also been explored for the sulfonylation of aniline derivatives, providing a mild and efficient route for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aniline compounds.

Scientific Research Applications

Scientific Research Applications

3-(Cyclopropylsulfonyl)aniline has found applications across various scientific disciplines:

Chemistry

  • Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities .

Biology

  • Antimicrobial Activity: Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Properties: Studies have explored its efficacy against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM, indicating potential as an anticancer agent .

Medicine

  • Drug Development: Ongoing research aims to utilize this compound as a building block in drug synthesis, particularly in creating sulfonamide-based therapeutic agents . Its unique structural features allow for modifications that can enhance biological activity.

Industry

  • Production of Specialty Chemicals: The compound is utilized in producing specialty chemicals and materials, including polymers and dyes .

Case Studies

Several studies highlight the potential applications of this compound:

  • Anticancer Activity Study:
    • A series of derivatives were tested against human cancer cell lines (HCT-116 and MCF-7), demonstrating significant anticancer activity with low IC50 values .
  • Antimicrobial Efficacy:
    • In vitro assays assessed the antimicrobial efficiency against Gram-positive and Gram-negative bacteria, showcasing promising results that warrant further investigation into its mechanism and efficacy .
  • Drug Design Research:
    • Ongoing studies focus on synthesizing new derivatives based on the structure of this compound to enhance therapeutic profiles for various diseases .

Mechanism of Action

The mechanism by which 3-(Cyclopropylsulfonyl)aniline exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Electronic Differences

The primary analogs of 3-(Cyclopropylsulfonyl)aniline are sulfonamide-substituted anilines with varying alkyl/aryl groups. A key comparison is with 3-(Methylsulfonyl)aniline (CAS 35216-39-8), which replaces the cyclopropyl group with a methyl (-CH₃) substituent.

Table 1: Structural and Basic Properties
Property This compound 3-(Methylsulfonyl)aniline
Molecular Formula C₉H₁₁NO₂S C₇H₉NO₂S
Molecular Weight (g/mol) 211.26 187.21
Substituent Cyclopropyl (-C₃H₅) Methyl (-CH₃)
CAS Number CID 83853062 35216-39-8
Key Structural Feature Strained cyclopropyl ring Linear methyl group

Key Observations :

  • Electronic Effects : Both substituents are electron-withdrawing due to the sulfonyl (-SO₂-) group, reducing the basicity of the aniline nitrogen. However, the cyclopropyl group’s ring strain may slightly enhance electron withdrawal compared to methyl .

Role in Drug Design

This compound is utilized in synthesizing kinase inhibitors, as seen in patent EP 2022/06, where it forms part of a piperidine-imidazo-pyrrolo-pyrazine scaffold . The cyclopropyl group may enhance metabolic stability and target selectivity compared to smaller substituents like methyl.

Analytical Characterization

Methyl-substituted analogs typically exhibit lower CCS values due to reduced molecular size .

Biological Activity

3-(Cyclopropylsulfonyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a sulfonyl moiety linked to an aniline structure. This unique configuration may influence its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related sulfonamide derivatives have shown inhibition of tumor cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression .

Enzyme Inhibition

This compound may act as an inhibitor of certain enzymes, particularly those involved in cancer and inflammatory pathways. For example, sulfonamide derivatives have been documented to inhibit carbonic anhydrases, which play a role in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR analyses. Modifications to the aniline structure or the sulfonyl group can significantly alter potency and selectivity against various biological targets.

Modification Effect on Activity
Methylation of nitrogenPotential increase in lipophilicity and bioavailability
Variation of the cyclopropyl groupAltered interaction with target enzymes, affecting inhibition potency

Case Studies

Several case studies provide insights into the application of this compound and its analogs in drug design:

  • EGF-R Kinase Inhibitors :
    • Compounds with similar scaffolds have been developed as inhibitors for the epidermal growth factor receptor (EGF-R), demonstrating significant therapeutic potential in cancer treatment. The study highlighted how structural modifications led to enhanced binding affinity and selectivity .
  • Sulfonamide Derivatives :
    • A series of sulfonamide derivatives were tested for their ability to inhibit specific kinases involved in cancer progression. The results showed that subtle changes in the sulfonamide group could lead to substantial differences in inhibitory activity, suggesting a critical role for this moiety in drug efficacy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest that compounds with similar structures exhibit favorable absorption and distribution profiles, although further research is necessary to elucidate specific pharmacokinetic parameters such as half-life and metabolism.

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